The compound is classified under heterocyclic compounds due to the presence of the pyrimidine ring, which contains nitrogen atoms. It is often utilized in pharmaceutical research and development, particularly in the synthesis of potential therapeutic agents. The molecular formula for this compound is , with a molecular weight of 193.13 g/mol.
The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine typically follows a multi-step process:
This method highlights the importance of both nucleophilic substitution and hydrogenation reactions in the synthesis of pyrimidine derivatives.
The molecular structure of 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine can be described as follows:
This unique substitution pattern contributes to its distinct chemical properties and biological activities.
The chemical reactivity of 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine includes:
The mechanism of action for 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine primarily involves its interaction with specific biological targets:
The physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine include:
Property | Value |
---|---|
Molecular Formula | C₆H₆F₃N₃O |
Molecular Weight | 193.13 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in research and development .
The applications of 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine span several fields:
Heterocyclic compounds constitute the backbone of modern medicinal chemistry, with pyrimidine derivatives representing a privileged scaffold due to their ubiquitous presence in biological systems and structural versatility. These nitrogen-containing heterocycles serve as critical molecular frameworks for designing enzyme inhibitors, receptor modulators, and nucleic acid analogs. The inherent dipole moment and hydrogen-bonding capabilities of the pyrimidine ring enable specific interactions with biological targets, facilitating precise modulation of disease-relevant pathways. Within this chemical space, amino-substituted pyrimidines occupy a position of strategic importance, offering distinct electronic properties and multiple vectors for functionalization that support rational drug design efforts targeting increasingly challenging biological interfaces [8].
Fluorinated pyrimidines have revolutionized oncology therapeutics since the landmark development of 5-fluorouracil (5-FU) in the 1950s. The strategic incorporation of fluorine atoms—particularly at the C5 position—mimics the steric profile of uracil while introducing electronegativity that profoundly alters electronic distribution, dipole moments, and intermolecular interactions. This molecular mimicry enables potent inhibition of thymidylate synthase and catastrophic incorporation into RNA and DNA, disrupting essential cellular processes in rapidly dividing cells [2] [6].
Modern fluoropyrimidine research has evolved beyond 5-FU to address its pharmacokinetic limitations through prodrug strategies and combinatorial formulations:
Table 1: Evolution of Fluorinated Pyrimidine Therapeutics
Generation | Representative Agents | Design Strategy | Key Advantages | |
---|---|---|---|---|
First | 5-Fluorouracil | Direct substrate analog | Broad-spectrum antineoplastic activity | |
Second | Tegafur (FT) | Prodrug with improved oral bioavailability | Reduced gastrointestinal toxicity | |
Third | S-1 (Tegafur/Gimeracil/Oteracil) | DPD inhibition + orotate phosphoribosyltransferase inhibition | Optimized pharmacokinetics, reduced hand-foot syndrome | |
Emerging | 2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine derivatives | Trifluoroethoxy modification with amino group | Enhanced membrane permeability and target specificity | [2] [6] |
The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) represents a sophisticated medicinal chemistry tool that combines steric, electronic, and hydrophobic properties in a single moiety. This substituent profoundly influences ligand-target interactions through three interconnected mechanisms:
In PDE5 inhibitors featuring 1-(2-(2,2,2-trifluoroethoxy)ethyl substitutions on pyrazolo[4,3-d]pyrimidine cores, the trifluoroethoxy group demonstrated direct correlation with enhanced selectivity (>200-fold versus PDE6) and potency (IC₅₀ = 70 pM). X-ray crystallography revealed orthogonal positioning of the trifluoroethoxy group within a hydrophobic subpocket, with fluorine atoms engaging in favorable van der Waals contacts with aliphatic enzyme residues [1].
Table 2: Physicochemical Properties of 2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine and Related Compounds
Property | 2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine | 6-(2,2,2-trifluoroethoxy)pyrimidin-4-amine | 2-(2,2,2-trifluoroethoxy)pyridin-4-amine | |
---|---|---|---|---|
CAS Number | Not specified | 174889-97-5 | 57516331 | |
Molecular Formula | C₆H₆F₃N₃O | C₆H₆F₃N₃O | C₇H₇F₃N₂O | |
Molecular Weight | 193.13 g/mol | 193.13 g/mol | 192.14 g/mol | |
Predicted pKa | 3.24 | 3.24 | Not available | |
Boiling Point | Not available | 271.7±40.0 °C | Not available | |
Density | Not available | 1.429±0.06 g/cm³ | Not available | [4] [7] |
The exocyclic amino group at the C4 position of pyrimidine serves as a critical hydrogen-bond donor and acceptor, enabling bidirectional interactions with biological targets. Contemporary research leverages this functionality through three strategic approaches:
The synthetic versatility of 2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine enables diverse derivatization pathways: nucleophilic aromatic substitution at C2/C6 positions, N1 alkylation, metal-catalyzed cross-coupling of halogenated analogs, and Schiff base formation at the exocyclic amine. Recent advances highlighted at the Gordon Research Conference on Heterocyclic Compounds (2025) include photocatalytic C-H functionalization techniques that permit direct modification of the trifluoroethoxy side chain, previously considered chemically inert [8].
Table 3: Key Bioactive Compounds Containing the 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine Motif
Compound Name | Biological Target | Activity | Structural Features | |
---|---|---|---|---|
Unspecified PDE5 inhibitor | Phosphodiesterase 5 | IC₅₀ = 70 pM | 1-(2-(2,2,2-Trifluoroethoxy)ethyl-pyrazolo[4,3-d]pyrimidine | |
SARS-CoV-2 Mpro inhibitor (Compound 1,4,5) | SARS-CoV-2 main protease | Mid-μM IC₅₀ | Varied cores with conserved 2-(2,2,2-trifluoroethoxy)pyrimidin-4-amine | |
Experimental kinase inhibitor (Unnamed) | CDK2/VEGFR2 | Dual inhibition | 4-anilino-2-(2,2,2-trifluoroethoxy)pyrimidine | [1] [3] |
The resurgence of interest in fluorine-containing heterocycles is reflected in synthetic methodology developments, with automated flow chemistry platforms enabling rapid generation of analogs like N-(1,2,2-trifluoroethyl)pyrimidin-4-amine (PubChem CID: 175479576) and regioisomeric 6-(2,2,2-trifluoroethoxy)pyrimidin-4-amine (CAS: 174889-97-5). These building blocks are commercially accessible through specialist suppliers (e.g., Fluorochem), accelerating structure-activity relationship studies focused on optimizing trifluoroethoxy positioning for target engagement [7] [8] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: